N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a dichlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions. Finally, the dichlorophenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives and piperidine-based molecules. Examples include:
- N-(3,5-dichlorophenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
- N-(3,5-dichlorophenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxylate
Uniqueness
What sets N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N6O |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H16Cl2N6O/c18-12-6-13(19)8-14(7-12)21-17(26)11-2-1-5-24(9-11)16-4-3-15-22-20-10-25(15)23-16/h3-4,6-8,10-11H,1-2,5,9H2,(H,21,26) |
InChI Key |
PZKZQGZHFZJCCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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